![molecular formula C10H10O5 B2892347 (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid CAS No. 10288-82-1](/img/structure/B2892347.png)
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzo[1,4]dioxin, featuring an acetic acid moiety attached to the 6-position of the dioxin ring
作用机制
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid might interact with these enzymes, potentially altering their function and leading to downstream effects.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes could impact several biochemical pathways, including those involved in neurotransmission and inflammation.
Pharmacokinetics
The molecular weight of similar compounds, such as 3-(2,3-dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, is around 22421 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown antioxidant properties , suggesting that this compound might also exhibit similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Functionalization: The 6-position of the benzodioxin ring is functionalized using appropriate reagents to introduce the acetic acid moiety.
Reaction Conditions: Common reagents and conditions include the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反应分析
Types of Reactions: (2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)boronic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Comparison:
- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: This compound features an aldehyde group instead of an acetic acid moiety, making it more reactive in certain types of chemical reactions.
- (2,3-Dihydro-benzo[1,4]dioxin-6-yl)boronic acid: This compound contains a boronic acid group, which is useful in Suzuki coupling reactions for forming carbon-carbon bonds.
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound has a sulfonamide group, which imparts different biological activities, such as enzyme inhibition.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVMFFBGUGQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID](/img/structure/B2892266.png)
![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2892269.png)
![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

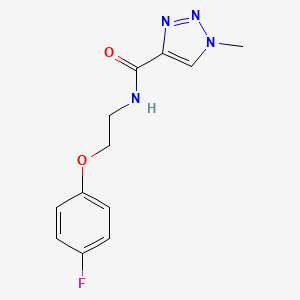
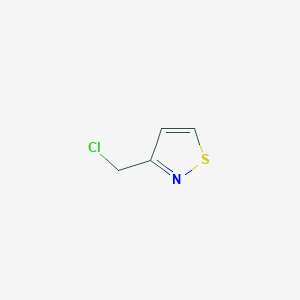
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
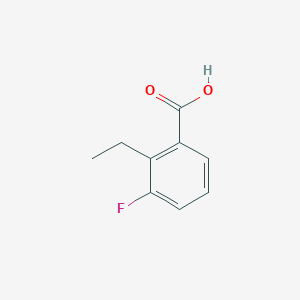
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892282.png)
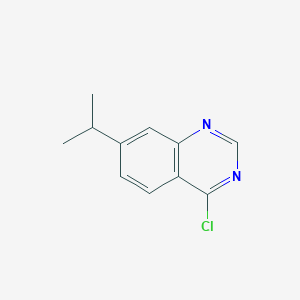
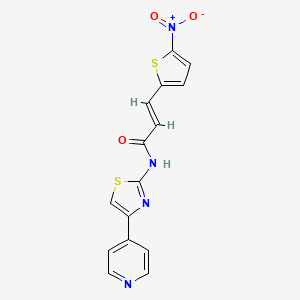
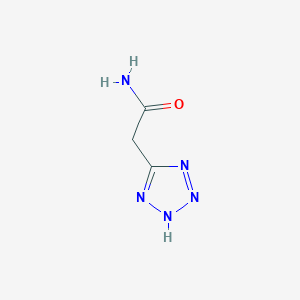
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
